molecular formula C6H9OP B13578067 1-ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one

1-ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one

Cat. No.: B13578067
M. Wt: 128.11 g/mol
InChI Key: PHDYGZFSVKMMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one is a versatile chemical compound with the molecular formula C6H9OP. It is known for its unique structure, which includes a phosphole ring with a vinyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one typically involves the reaction of phosphole derivatives with vinyl-containing reagents. One common method includes the use of phosphole oxides and vinyl halides under basic conditions to facilitate the formation of the vinyl-phosphole bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one involves its interaction with various molecular targets and pathways. The vinyl group allows for versatile chemical modifications, enabling the compound to bind to different enzymes and receptors. This binding can modulate biological processes, such as enzyme inhibition or receptor activation, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one stands out due to its vinyl group, which provides unique reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .

Properties

Molecular Formula

C6H9OP

Molecular Weight

128.11 g/mol

IUPAC Name

1-ethenyl-2,5-dihydro-1λ5-phosphole 1-oxide

InChI

InChI=1S/C6H9OP/c1-2-8(7)5-3-4-6-8/h2-4H,1,5-6H2

InChI Key

PHDYGZFSVKMMRD-UHFFFAOYSA-N

Canonical SMILES

C=CP1(=O)CC=CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.